An In-depth Technical Guide to 2,4-Dinitroaniline
An In-depth Technical Guide to 2,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-Dinitroaniline (2,4-DNA), a key chemical intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document details its chemical properties, safety information, experimental protocols for its synthesis and analysis, and its biological activities.
Chemical Identification and Properties
2,4-Dinitroaniline is an organic compound characterized by an aniline core substituted with two nitro groups at the 2 and 4 positions.[1] Its chemical structure significantly influences its reactivity and physical properties.
Synonyms: 1-Amino-2,4-dinitrobenzene, 2,4-Dinitrobenzenamine[2]
The key physicochemical properties of 2,4-Dinitroaniline are summarized in the table below. It appears as a yellow to yellow-green crystalline powder with a musty odor.[1][5][6] It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and ethyl acetate.[7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃O₄ | [2][3][5] |
| Molecular Weight | 183.12 g/mol | [4][5][7] |
| Melting Point | 176-178 °C | [9] |
| Boiling Point | >300 °C (decomposes) | [9] |
| Density | 1.61 g/cm³ | [8] |
| Water Solubility | 0.06 - 1 g/L at 20 °C | [1][8][9] |
| Vapor Pressure | <0.001 hPa at 25 °C | [9] |
| Flash Point | 224 °C (435 °F) | [7][9] |
| Autoignition Temp. | >365 °C | [9] |
| Acidity (pKa) | -4.53 (conjugate acid) | [8] |
Safety and Hazard Information
2,4-Dinitroaniline is a toxic compound and requires careful handling.[8][10] It is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[11][12] It is also toxic to aquatic life with long-lasting effects.[10][11]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [8][12] |
| Signal Word | Danger | [9][11] |
| Hazard Statements | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [9][11][12] |
| Precautionary Statements | P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P405, P501 | [8][9][11][13] |
| NFPA 704 Diamond | Health: 3, Flammability: 1, Instability: 3 | [7] |
| UN Number | 1596 | [8][10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2,4-Dinitroaniline are crucial for research and development.
A common and high-yield method for preparing 2,4-Dinitroaniline involves the reaction of 2,4-Dinitrochlorobenzene with aqueous ammonia under elevated temperature and pressure.[8][14]
Materials:
-
2,4-Dinitrochlorobenzene (Molten)
-
Aqueous Ammonia (15-40% by weight)
-
Stainless steel autoclave with a stirrer
Procedure:
-
Introduce an aqueous ammonia solution (at least a three-fold stoichiometric amount relative to the 2,4-dinitrochlorobenzene) into the autoclave.[14]
-
Heat the ammonia solution to 60-90 °C (optimally 70-80 °C). The pressure will increase to approximately 6 atmospheres gauge.[14]
-
Pump the molten 4-chloro-1,3-dinitrobenzene into the autoclave. The pressure will initially decrease.[14]
-
Stir the reaction mixture at the set temperature for approximately 30 minutes to complete the reaction.[14]
-
Release the pressure from the autoclave, absorbing the escaping ammonia in water.
-
Allow the reaction mixture to cool to about 50 °C while stirring.[14]
-
Filter the resulting solid product via suction filtration.
-
Wash the filter residue with water until it is neutral.[14]
-
Dry the final product. The expected yield is typically high (e.g., 98.4%), and the product is often pure enough for subsequent use without further purification.[14]
Caption: Workflow for the synthesis of 2,4-Dinitroaniline.
Reverse-phase HPLC is an effective method for the determination and quantification of 2,4-Dinitroaniline, particularly in complex matrices like dye formulations or environmental samples.[15][16][17]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Reverse-phase C18 column
-
UV Detector
Procedure (General Outline):
-
Sample Preparation: Dissolve the sample containing 2,4-Dinitroaniline in a suitable solvent (e.g., dioxane for pigments, or use solid-phase extraction for water samples).[15][17] If necessary, precipitate interfering substances and filter the solution.[15]
-
Mobile Phase: An isocratic or gradient elution using a mixture of solvents like acetonitrile and water is typically employed.
-
Injection: Inject a known volume of the prepared sample filtrate onto the HPLC system.
-
Chromatography: Perform the chromatographic separation under optimized conditions (flow rate, temperature).
-
Detection: Monitor the eluent using a UV detector at a wavelength where 2,4-Dinitroaniline exhibits strong absorbance.
-
Quantification: Determine the concentration of 2,4-Dinitroaniline by comparing its peak area to a calibration curve generated from analytical standards.[15][16]
Biological Activity and Mechanism of Action
2,4-Dinitroaniline and its derivatives are known for their biological activities, including phytotoxicity and antimitotic effects, which are of interest in herbicide development and cancer research.[18] Dinitroaniline compounds are also effective against certain protozoan parasites.[19]
The primary mechanism of action for the antimitotic activity of dinitroanilines is the disruption of microtubule assembly.[19]
-
Target: Dinitroanilines bind to tubulin, the protein subunit that polymerizes to form microtubules.[19]
-
Effect: This binding prevents the polymerization of tubulin subunits into functional microtubules.
-
Cellular Consequence: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, dinitroanilines arrest the cell cycle in mitosis, leading to cell death. This makes them effective as herbicides and potential anticancer agents.[18]
Caption: Mechanism of antimitotic action of 2,4-Dinitroaniline.
References
- 1. 2,4-Dinitroaniline CAS#: 97-02-9 [m.chemicalbook.com]
- 2. 2,4 Dinitro Aniline | 2,4 DNA | Aarti Industries [aarti-industries.com]
- 3. 97-02-9 CAS | 2,4-DINITRO ANILINE | Amines & Amine Salts | Article No. 03437 [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dinitroaniline | 97-02-9 | Benchchem [benchchem.com]
- 7. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 9. 2,4-二硝基苯胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. cpachem.com [cpachem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 15. Liquid chromatographic determination of 2,4-dinitroaniline and 2-naphthol in D&C Orange No. 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Dinitroaniline activity in Toxoplasma gondii expressing wild-type or mutant alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
